2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid
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Overview
Description
Pyrimidine derivatives, including 2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, are crucial in the field of medicinal chemistry due to their wide range of biological activities. These compounds have been extensively studied for their potential applications in drug discovery and development. Research has focused on synthesizing various pyrimidine derivatives and analyzing their chemical and physical properties, as well as their reactivity and interactions with other molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves strategic functionalization of the pyrimidine ring to introduce various substituents that can alter the compound's properties and reactivity. For example, Rajam et al. (2018) explored the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, providing insights into the synthesis strategies and molecular interactions of pyrimidine derivatives (Rajam et al., 2018).
Molecular Structure Analysis
Single-crystal X-ray diffraction is a common technique used to characterize the molecular structure of pyrimidine derivatives. This method allows for the determination of the compound's crystal structure, offering detailed information about molecular geometry, bond lengths, and angles, as well as the nature of intermolecular interactions. For instance, studies have reported on the crystal structure of pyrimidine derivatives, revealing how hydrogen bonding and π-π stacking interactions contribute to their stability and molecular arrangement (Canfora et al., 2010).
properties
IUPAC Name |
2-(3,4-dimethylanilino)-6-methylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-4-5-11(6-9(8)2)16-14-15-10(3)7-12(17-14)13(18)19/h4-7H,1-3H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXJOEXJHRPRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC(=N2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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